Lipophilicity (logP) vs. Des-Sulfonyl Amino Analog
The target compound exhibits a predicted logP of 4.503, compared to logP = 2.59 for the des-sulfonyl analog 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide [1]. The +1.91 log unit increase reflects the substantial lipophilic contribution of the 4-chlorophenylsulfonyl group.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.503 (ZINC1092713) |
| Comparator Or Baseline | 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, logP = 2.59 (ChemSrc) |
| Quantified Difference | ΔlogP = +1.91 (target more lipophilic) |
| Conditions | Predicted logP values from ZINC15 (target) and ChemSrc (comparator) |
Why This Matters
A logP increase of ~2 units profoundly alters membrane permeability and distribution volume; the target compound is expected to exhibit higher cellular uptake and CNS penetration potential, but also increased risk of non-specific protein binding, making direct substitution with the amino analog invalid for any assay requiring consistent pharmacokinetic behavior.
- [1] ZINC15 Database, Substance ZINC000001092713, accessed 2026-05-09. Available: https://zinc.docking.org/substances/ZINC000001092713/ View Source
